N-[(E)-3-(2-hydroxyethylamino)-3-oxo-1-phenylprop-1-en-2-yl]-2-iodobenzamide
Description
N-[(E)-3-(2-hydroxyethylamino)-3-oxo-1-phenylprop-1-en-2-yl]-2-iodobenzamide is a complex organic compound with the molecular formula C18H18N2O3I This compound is characterized by the presence of an iodobenzamide group, a hydroxyethylamino group, and a phenylprop-1-en-2-yl group
Properties
IUPAC Name |
N-[(E)-3-(2-hydroxyethylamino)-3-oxo-1-phenylprop-1-en-2-yl]-2-iodobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17IN2O3/c19-15-9-5-4-8-14(15)17(23)21-16(18(24)20-10-11-22)12-13-6-2-1-3-7-13/h1-9,12,22H,10-11H2,(H,20,24)(H,21,23)/b16-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKCVHSYDJPSLR-FOWTUZBSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)NCCO)NC(=O)C2=CC=CC=C2I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C(=O)NCCO)/NC(=O)C2=CC=CC=C2I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17IN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-3-(2-hydroxyethylamino)-3-oxo-1-phenylprop-1-en-2-yl]-2-iodobenzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-iodobenzoic acid with thionyl chloride to form 2-iodobenzoyl chloride.
Amidation Reaction: The 2-iodobenzoyl chloride is then reacted with N-(2-hydroxyethyl)ethylenediamine to form the corresponding amide.
Condensation Reaction: The final step involves the condensation of the amide with 3-oxo-1-phenylprop-1-en-2-yl chloride in the presence of a base to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-3-(2-hydroxyethylamino)-3-oxo-1-phenylprop-1-en-2-yl]-2-iodobenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethylamino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carbonyl group in the phenylprop-1-en-2-yl moiety can be reduced to form alcohol derivatives.
Substitution: The iodine atom in the iodobenzamide group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Oxidation of the hydroxyethylamino group yields oxo derivatives.
Reduction: Reduction of the carbonyl group results in alcohol derivatives.
Substitution: Substitution of the iodine atom produces various substituted benzamides.
Scientific Research Applications
N-[(E)-3-(2-hydroxyethylamino)-3-oxo-1-phenylprop-1-en-2-yl]-2-iodobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(E)-3-(2-hydroxyethylamino)-3-oxo-1-phenylprop-1-en-2-yl]-2-iodobenzamide involves its interaction with specific molecular targets and pathways. The hydroxyethylamino group can form hydrogen bonds with biological molecules, while the iodobenzamide group can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-3-(2-hydroxyethylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide
- N-(2-Hydroxyethyl)ethylenediamine
- 3-(2-Hydroxyethylamino)-1-propanol
Uniqueness
N-[(E)-3-(2-hydroxyethylamino)-3-oxo-1-phenylprop-1-en-2-yl]-2-iodobenzamide is unique due to the presence of the iodobenzamide group, which imparts distinct chemical and biological properties. The iodine atom enhances its reactivity in substitution reactions, and the compound’s structure allows for diverse interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
